molecular formula C15H13N3O2 B12215369 7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B12215369
M. Wt: 267.28 g/mol
InChI Key: AEWVKHVYQYSPRR-UHFFFAOYSA-N
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Description

7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-purity chemical compound designed for pharmaceutical and biological research. This molecule features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar N-heterocyclic system recognized for its significant versatility in medicinal chemistry . The core structure is a bicyclic framework that incorporates both pyrazole and pyrimidine rings, providing multiple sites for strategic functionalization to optimize interactions with biological targets . The 3-carboxylic acid moiety is a critical functional handle, enabling researchers to readily synthesize amide or ester derivatives for structure-activity relationship (SAR) studies or to conjugate the active scaffold to other molecular entities . This compound is of particular interest in oncology research, specifically in the development of targeted protein kinase inhibitors (PKIs) . Protein kinases are enzymes that are frequently dysregulated in cancers, making them prominent targets for small-molecule therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold is known to act as an ATP-competitive inhibitor, binding to the kinase domain and disrupting phosphorylation signaling pathways that drive uncontrolled cell proliferation . The specific substitution pattern of this compound, featuring a 3,4-dimethylphenyl group at the 7-position, is designed to enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking within the enzyme's active site . Researchers can utilize this compound as a key intermediate in the rational design of novel anticancer agents. Its synthetic utility is demonstrated by the application of related derivatives, which have served as the foundation for developing inhibitors against critical kinases such as CK2, EGFR, B-Raf, and CDK2, all of which are implicated in various cancers including non-small cell lung cancer (NSCLC) and melanoma . The structural features of this scaffold allow for fine-tuning of pharmacokinetic and pharmacodynamic properties, facilitating the discovery of potent and selective lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c1-9-3-4-11(7-10(9)2)13-5-6-16-14-12(15(19)20)8-17-18(13)14/h3-8H,1-2H3,(H,19,20)

InChI Key

AEWVKHVYQYSPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile

The 5-aminopyrazole scaffold is typically prepared via cyclization of hydrazine derivatives with β-ketonitriles or β-keto esters. For example, 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile can be synthesized by reacting hydrazine hydrate with a β-ketonitrile precursor under reflux in ethanol. This intermediate introduces the nitrile group at position 4, which is later hydrolyzed to the carboxylic acid.

Cyclocondensation with 3-(3,4-Dimethylphenyl)-2,4-pentanedione

The key step involves reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile with 3-(3,4-dimethylphenyl)-2,4-pentanedione in acetic acid catalyzed by sulfuric acid. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the diketone’s carbonyl carbons, forming the pyrimidine ring. The 3,4-dimethylphenyl group is introduced at position 7 due to the regioselectivity of the cyclization.

Reaction Conditions

  • Solvent: Acetic acid

  • Catalyst: H₂SO₄ (5 mol%)

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 85–90% (based on analogous reactions)

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group at position 3 is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid under reflux. Alternatively, basic hydrolysis with aqueous NaOH and H₂O₂ at 60°C provides the carboxylate salt, which is acidified to yield the free acid.

Hydrolysis Conditions

  • Reagent: 6M HCl or 2M NaOH/H₂O₂

  • Temperature: 80°C (acidic) or 60°C (basic)

  • Time: 8–12 hours

  • Yield: 75–80%

One-Flask Synthesis via Vilsmeier Amidination

A streamlined approach reported for pyrazolo[3,4-d]pyrimidines can be adapted for pyrazolo[1,5-a]pyrimidines by modifying the substitution pattern. This method employs 5-aminopyrazoles, N,N-substituted amides, and PBr₃ to generate reactive intermediates for cyclization.

Vilsmeier Reagent Formation

The reaction begins with in situ generation of a Vilsmeier reagent from N,N-dimethylformamide (DMF) and PBr₃, producing a reactive chloroiminium intermediate. This species facilitates formylation of the 5-aminopyrazole at position 4.

Sequential Heterocyclization

Hexamethyldisilazane (HMDS) is added to promote cyclization, forming the pyrimidine ring. For the target compound, the 3,4-dimethylphenyl group must be introduced via a pre-functionalized amide or through post-cyclization coupling.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF)

  • Reagents: PBr₃ (3 equiv), HMDS (3 equiv)

  • Temperature: 60°C (amidination), 100°C (cyclization)

  • Time: 2–4 hours per step

  • Yield: 60–70% (estimated from analogous reactions)

Carboxyl Group Installation

If the initial pyrazole carries an ester group (e.g., ethyl carboxylate), hydrolysis with lithium hydroxide in THF/water affords the carboxylic acid. This step is critical for achieving the final substitution pattern.

Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Scaffolds

An alternative strategy involves late-stage functionalization of a preassembled pyrazolo[1,5-a]pyrimidine core. This method is advantageous for introducing sensitive substituents post-cyclization.

Oxidation of Alcohol or Aldehyde Intermediates

If the scaffold contains a hydroxymethyl or formyl group at position 3, oxidation with KMnO₄ or Jones reagent converts it to the carboxylic acid. This approach avoids harsh hydrolysis conditions but requires careful control to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Key Steps Yield Complexity Regioselectivity
Cyclocondensation5-Aminopyrazole + 1,3-diketone → Hydrolysis75–80%ModerateHigh
One-FlaskVilsmeier reagent → Cyclization → Hydrolysis60–70%HighModerate
Late-Stage FunctionalizationSuzuki coupling → Oxidation65–75%HighVariable

Experimental Considerations and Optimization

Regioselectivity in Cyclocondensation

The orientation of substituents in pyrazolo[1,5-a]pyrimidines is highly dependent on the electronic and steric properties of the 1,3-diketone. Bulky substituents on the diketone favor formation of the 7-aryl product due to reduced steric hindrance during ring closure.

Hydrolysis Efficiency

Nitrile hydrolysis requires stringent conditions to achieve full conversion. Adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) improves reaction kinetics in biphasic systems.

Purification Challenges

The polar carboxylic acid group complicates purification via silica gel chromatography. Recrystallization from ethanol/water mixtures (7:3 v/v) is recommended for final product isolation .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H13N3O2C_{15}H_{13}N_3O_2 with a molecular weight of approximately 267.28 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 7 and a carboxylic acid group at position 3. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The introduction of the 3,4-dimethylphenyl group enhances the compound's ability to interact with these biological targets effectively .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The carboxylic acid functionality may play a role in modulating these pathways .

Neuropharmacology

The compound has shown promise in neuropharmacological studies. Research on related compounds suggests that they may possess anxiolytic properties with minimal side effects on motor functions. This makes them potential candidates for treating anxiety disorders without the typical side effects associated with benzodiazepines .

Case Study: Anticancer Activity

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines, it was found that compounds similar to 7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This indicates strong potential for further development as anticancer agents .

Case Study: Neuropharmacological Effects

A behavioral study conducted on animal models demonstrated that administration of pyrazolo[1,5-a]pyrimidine derivatives led to significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. These findings suggest that this class of compounds could be developed into effective anxiolytics with fewer side effects compared to traditional medications .

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties
Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Features
Compound 11 3,4-Dimethylphenyl C15H13N3O2 267.29 High purity (99.3%); methyl groups enhance lipophilicity
7-(Thiophen-3-yl) analog Thiophen-3-yl C11H7N3O2S 281.72 Sulfur atom may alter electronic properties
7-(4-Methoxyphenyl) analog 4-Methoxyphenyl C14H11N3O3 269.26 Methoxy group increases polarity
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl) 3,4-Dimethoxyphenyl + CF3 C16H12F3N3O4 367.29 Trifluoromethyl improves metabolic stability
7-(2-Hydroxyphenyl)-carboxamide derivative 2-Hydroxyphenyl + phenylamino C19H15N5O2 345.35 Carboxamide group enables H-bonding; antimicrobial potential
Key Observations:
  • Lipophilicity : Methyl (Compound 11) and trifluoromethyl groups increase lipophilicity compared to polar substituents like methoxy or hydroxyphenyl.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3) may enhance binding to electron-rich targets, while electron-donating groups (e.g., methoxy) modulate solubility .
  • Biological Interactions : Carboxamide derivatives (e.g., ) show structure-activity relationship (SAR) relevance in docking studies, suggesting tailored substituents can optimize target affinity .

Biological Activity

7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from 5-aminopyrazoles. The general procedure includes the condensation of substituted phenyl aldehydes with pyrazole derivatives followed by cyclization to form the pyrazolo[1,5-a]pyrimidine structure. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidines, including our compound of interest. The minimum inhibitory concentration (MIC) values were determined against a range of bacterial strains. For instance, compounds similar to 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrated significant antibacterial activity with MIC values often in the low micromolar range.

CompoundBacterial StrainMIC (µg/mL)
7bE. coli8
7cS. aureus16
14aP. aeruginosa32

The compound exhibited superior efficacy compared to standard antibiotics such as Rifampicin and Penicillin in certain assays .

Antitumor Activity

The antitumor potential of pyrazolo[1,5-a]pyrimidines has also been highlighted in various studies. In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively.

Cell LineIC50 (µM)Comparison to Control (5-FU)
MCF-79.46Better than 17.02 µM
MDA-MB-23111.73Better than 11.73 µM

In these studies, the compounds demonstrated a mechanism involving caspase activation and modulation of apoptotic pathways .

RNA Polymerase Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit RNA polymerase. Molecular docking studies have shown that it binds effectively to the enzyme's active site, suggesting a potential role as an antiviral agent.

Case Studies

Case Study 1: Antiviral Activity
A study investigated the antiviral effects of pyrazolo[1,5-a]pyrimidines against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit viral replication in vitro with promising selectivity indices.

Case Study 2: Toxicity Assessment
Toxicological evaluations in animal models have shown that compounds related to 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibited no acute toxicity at doses up to 2000 mg/kg body weight. This suggests a favorable safety profile for further development in pharmacological applications .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cyclization reactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Machine Learning : Analyzes historical reaction data to optimize conditions (e.g., temperature, catalyst loading) .

How can researchers resolve contradictory data in synthetic yields or structural assignments?

Advanced Research Question

  • Reproducibility Checks : Validate protocols across labs (e.g., reflux time, drying methods) .
  • X-ray Crystallography : Resolves ambiguous NMR assignments (e.g., distinguishing positional isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric compounds (e.g., C15H14N4O2 vs. C14H12N4O3) .

What biological assays are used to evaluate the compound’s therapeutic potential?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity Screening : Assess anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • ADMET Profiling : Evaluates absorption, metabolism, and toxicity in vitro (e.g., microsomal stability assays) .

How can researchers ensure the safety of intermediates during synthesis?

Basic Research Question

  • Hazard Assessment : Review safety data sheets (SDS) for reactive intermediates (e.g., chlorinated compounds) .
  • Controlled Conditions : Use fume hoods for volatile solvents (e.g., pyridine) and inert atmospheres for air-sensitive steps .
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

What analytical techniques validate the purity of derivatives for publication?

Advanced Research Question

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability and absence of solvates .
  • Single-Crystal XRD : Provides definitive proof of molecular structure and stereochemistry .

How do substituents on the pyrimidine ring influence the compound’s electronic properties?

Advanced Research Question

  • Methyl Groups : Increase electron density via inductive effects, altering UV-Vis absorption (e.g., λmax shifts from 270 nm to 290 nm) .
  • Nitro Groups : Reduce HOMO-LUMO gaps, enhancing redox activity in electrochemical assays .
  • Carboxylic Acid Moieties : Enable pH-dependent solubility (e.g., deprotonation above pH 4.5) .

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